trans-2-(4-(Ethylthio)phenyl)cyclohexanol
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Overview
Description
trans-2-(4-(Ethylthio)phenyl)cyclohexanol: is an organic compound characterized by the presence of a cyclohexanol ring substituted with a 4-(ethylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Ethylthio)phenyl)cyclohexanol typically involves the reaction of 4-(ethylthio)benzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. Common catalysts used in this process include bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-(Ethylthio)phenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or sulfoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl ring or the cyclohexanol ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-(Ethylthio)phenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. Its unique structural features make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins.
Mechanism of Action
The mechanism of action of trans-2-(4-(Ethylthio)phenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- trans-2-(4-Methylthio)phenyl)cyclohexanol
- trans-2-(4-Phenylthio)phenyl)cyclohexanol
- trans-2-(4-(Ethylthio)phenyl)cyclohexanone
Comparison: trans-2-(4-(Ethylthio)phenyl)cyclohexanol is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities. The ethylthio group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
(1R,2S)-2-(4-ethylsulfanylphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRGEHYUFSAQCL-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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